2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide
Description
Properties
IUPAC Name |
2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c27-17(21-8-4-7-16-5-2-1-3-6-16)15-26-20(28)25-10-9-22-18(19(25)23-26)24-11-13-29-14-12-24/h1-3,5-6,9-10H,4,7-8,11-15H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMMBDPXKYQGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide typically involves multiple steps:
Step 1: : Synthesis of the triazolopyrazine core, often involving the condensation of appropriate pyrazine and triazole precursors under controlled conditions.
Step 2: : Introduction of the morpholino group through a nucleophilic substitution reaction.
Step 3: : Acylation to introduce the phenylpropylacetamide side chain, often using reagents like acyl chlorides or anhydrides under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound may leverage automated synthesis platforms and optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidative transformations at the morpholino or triazolopyrazine moieties.
Reduction: : Reduction reactions might target the oxo group within the triazolopyrazine structure.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially at reactive sites in the pyrazine ring or the amide side chain.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halides, alkylating agents.
Major Products
Products vary based on the reaction type but may include modified triazolopyrazine derivatives or structurally altered morpholino and phenylpropylacetamide groups.
Scientific Research Applications
Chemistry
The compound's unique structure makes it valuable for studying novel synthetic methodologies and reaction mechanisms.
Biology
In biological contexts, it may serve as a probe for investigating enzyme interactions or cellular pathways due to its diverse functional groups.
Medicine
Potential medicinal applications include its use as a pharmacological agent, targeting specific receptors or enzymes involved in disease pathways.
Industry
In industrial settings, the compound could be utilized in the development of new materials or as an intermediate in complex synthetic sequences.
Mechanism of Action
Molecular Targets and Pathways
The compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. Its morpholino group and triazolopyrazine core may facilitate binding to active sites or disrupt biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related triazolopyrazine derivatives are summarized below, with key differences highlighted in substituents, molecular properties, and inferred bioactivity.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Solubility and Bioavailability: The morpholino group in the target compound likely improves water solubility compared to hydrophobic substituents like (3-methylphenyl)thio or tert-butyl . Morpholino’s electron-rich nature may also enhance interactions with polar receptor pockets. In contrast, the bromine atom in increases molecular weight (484.4 vs.
Impact of Side Chains :
- The N-(3-phenylpropyl)acetamide side chain in the target compound provides a longer alkyl spacer than analogs like N-(4-methylphenyl) or N-(2-phenylethyl) . This could increase lipophilicity, favoring blood-brain barrier penetration for CNS targets.
Functional Group Reactivity: 8-Amino derivatives (e.g., ) are versatile intermediates for further chemical modifications, whereas the morpholino group in the target compound represents a terminal substitution, suggesting stability under physiological conditions. Hydroxy or oxadiazole substituents (e.g., ) introduce hydrogen-bonding or π-stacking capabilities, which may enhance receptor affinity but reduce metabolic stability.
Synthetic Pathways: The target compound’s morpholino group could be introduced via nucleophilic substitution of an 8-chloro intermediate, a method analogous to the synthesis of 8-chloro-triazolopyrazines described in . This contrasts with the use of phosphorus oxychloride for dioxo derivatives .
Research Findings and Inferred Activity
- Adenosine Receptor Modulation: Compounds with 8-amino or 8-chloro substituents (e.g., ) show affinity for adenosine A1/A2A receptors. The morpholino group’s bulk and polarity may shift receptor selectivity or improve pharmacokinetics.
- Structural-Activity Relationships (SAR): Substitutions at position 8 significantly influence bioactivity. For instance, electron-withdrawing groups (e.g., chloro ) may enhance receptor binding, while electron-donating groups (e.g., morpholino) could optimize absorption. The acetamide side chain’s length and aromaticity (e.g., 3-phenylpropyl vs. 4-methylphenyl ) are critical for target engagement, as seen in kinase inhibitors and GPCR modulators.
Biological Activity
The compound 2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide , with CAS number 1251584-18-5 , represents a novel class of triazolo-pyrazine derivatives that have garnered attention for their potential biological activities, particularly in cancer therapeutics. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and pharmacological implications based on recent studies.
The molecular formula of the compound is , with a molecular weight of 396.4 g/mol . The structure features a morpholino group and a triazolo-pyrazine core, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 1251584-18-5 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives containing the triazolo-pyrazine scaffold have shown significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : The compound's efficacy was evaluated against several cancer cell lines including A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer). Results indicated moderate to high cytotoxicity with IC50 values suggesting effective inhibition of cell proliferation .
- Mechanism of Action : The biological activity is thought to stem from the compound's ability to inhibit key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to interact with PI3Kα kinase, a critical player in oncogenic signaling pathways. The most promising results were observed with an IC50 value of 1.25 µM against PI3Kα .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity:
- Morpholino Group : Essential for maintaining activity against PI3Kα.
- Aryl Substituents : The position and nature of aryl groups significantly influence cytotoxicity; electron-donating groups enhance activity .
Case Study 1: Synthesis and Evaluation
A study synthesized several derivatives based on the triazolo-pyrazine framework and evaluated their biological activities. Among these, the derivative corresponding to our compound exhibited notable cytotoxicity across multiple cancer cell lines, reinforcing the potential therapeutic applications .
Case Study 2: Molecular Docking Studies
Molecular docking studies provided insights into the binding affinities of the compound with PI3Kα. These studies revealed that structural modifications could improve binding efficiency and selectivity towards cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
